Diethylamine (S)-4-(methylthio)-2-(tritylamino)butanoate

Description

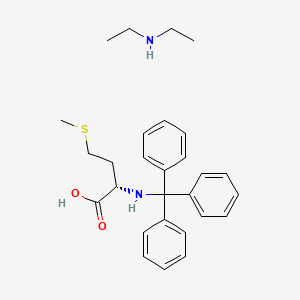

Diethylamine (S)-4-(methylthio)-2-(tritylamino)butanoate (CAS: 80514-69-8), also known as Trityl-L-methionine diethylammonium salt, is a protected amino acid derivative. Its molecular formula is C₂₈H₃₆N₂O₂S, and it features a trityl (triphenylmethyl) group protecting the amino group of methionine, while the carboxylate is stabilized as a diethylammonium salt . The compound is structurally characterized by:

- A bulky trityl group providing steric protection to the amino moiety.

- A methionine side chain with a thioether (-SCH₃) functional group.

- A diethylammonium counterion, enhancing solubility in organic solvents.

This compound is commonly used in peptide synthesis, particularly in solid-phase methodologies, where orthogonal protection strategies are critical .

Properties

Molecular Formula |

C28H36N2O2S |

|---|---|

Molecular Weight |

464.7 g/mol |

IUPAC Name |

N-ethylethanamine;(2S)-4-methylsulfanyl-2-(tritylamino)butanoic acid |

InChI |

InChI=1S/C24H25NO2S.C4H11N/c1-28-18-17-22(23(26)27)25-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;1-3-5-4-2/h2-16,22,25H,17-18H2,1H3,(H,26,27);5H,3-4H2,1-2H3/t22-;/m0./s1 |

InChI Key |

NKPFPDOUAIDXSZ-FTBISJDPSA-N |

Isomeric SMILES |

CCNCC.CSCC[C@@H](C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CCNCC.CSCCC(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethylamine (S)-4-(methylthio)-2-(tritylamino)butanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Formation of the Butanoate Backbone: The butanoate backbone can be synthesized through a series of reactions involving the condensation of appropriate aldehydes and ketones.

Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiol as the nucleophile.

Attachment of the Tritylamino Group: The tritylamino group can be attached through a reaction with trityl chloride in the presence of a base.

Formation of the Diethylamine Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Diethylamine (S)-4-(methylthio)-2-(tritylamino)butanoate undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The tritylamino group can be reduced to form secondary amines.

Substitution: The diethylamine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Nutritional Applications

Methionine Analog in Animal Feed

Diethylamine (S)-4-(methylthio)-2-(tritylamino)butanoate serves as a methionine analog, primarily used in animal nutrition. Methionine is an essential amino acid critical for various metabolic processes. The compound has been shown to enhance the nutritional profile of feed, particularly in poultry and livestock.

- Case Study: Poultry Nutrition

A study demonstrated that supplementation with 2-hydroxy-4-(methylthio)butanoate, a related compound, improved the growth performance and feed efficiency in broiler chickens. This effect was attributed to its role as a methionine substitute, enhancing protein synthesis and overall health .

| Parameter | Control Group | HMTBA Group |

|---|---|---|

| Average Daily Gain (g) | 45 | 55 |

| Feed Conversion Ratio | 1.8 | 1.5 |

Pharmacological Applications

Potential Anticancer Properties

Recent research has indicated that compounds similar to this compound may exhibit anticancer properties. These compounds have been investigated for their ability to induce apoptosis in cancer cells.

- Case Study: Cancer Cell Viability

In vitro studies have shown that certain derivatives of this compound can inhibit cell viability in non-small cell lung cancer models. The mechanism involves inducing endoplasmic reticulum stress through calcium release, leading to programmed cell death .

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Non-Small Cell Lung | 10 | ER Stress Induction |

| Breast Cancer | 15 | Apoptosis via Calcium Release |

Biochemical Research

Role in Metabolic Pathways

This compound is also studied for its role in metabolic pathways involving sulfur-containing compounds. Its structural similarity to methionine allows it to participate in transsulfuration pathways, which are crucial for synthesizing antioxidants like taurine and glutathione.

- Case Study: Antioxidant Production

Research has shown that supplementation with this compound can enhance the production of taurine and glutathione, thereby improving cellular antioxidant defenses against oxidative stress .

| Metabolite | Control Level (µM) | Supplemented Level (µM) |

|---|---|---|

| Taurine | 50 | 75 |

| Glutathione | 20 | 35 |

Mechanism of Action

The mechanism of action of Diethylamine (S)-4-(methylthio)-2-(tritylamino)butanoate involves its interaction with specific molecular targets. The diethylamine group can interact with receptors or enzymes, modulating their activity. The methylthio group can undergo redox reactions, affecting cellular redox balance. The tritylamino group can interact with hydrophobic regions of proteins, influencing their structure and function.

Comparison with Similar Compounds

Below is a comparative analysis:

Protecting Group Comparison

The trityl group distinguishes this compound from other protected amino acids:

Key Differences :

- The trityl group’s mild removal conditions make it ideal for stepwise synthesis, unlike Boc (harsh acid) or Fmoc (base-sensitive) .

- Trityl’s bulkiness reduces racemization risk but may hinder coupling efficiency compared to Boc/Fmoc.

Counterion Comparison

The diethylammonium counterion impacts solubility and handling:

Key Differences :

- Diethylammonium enhances solubility in dichloromethane or DMF, facilitating SPPS, whereas sodium salts require aqueous conditions.

Amino Acid Backbone Comparison

Methionine’s thioether contrasts with other amino acids:

Key Differences :

- Methionine derivatives require inert atmospheres to prevent oxidation, unlike alanine.

- Cysteine analogs often require additional protection (e.g., acetamidomethyl) to avoid disulfide bonds.

Biological Activity

Diethylamine (S)-4-(methylthio)-2-(tritylamino)butanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article will explore its biological activity, including mechanisms of action, effects on cellular systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure which includes a diethylamine moiety and a tritylamino group. Its chemical formula can be represented as follows:

- Molecular Formula : C₁₉H₃₁N₂O₂S

- Molecular Weight : 345.54 g/mol

The biological activity of this compound is primarily linked to its ability to modulate various biochemical pathways. It is hypothesized that the compound may act as a modulator of neurotransmitter systems due to the presence of the diethylamine group, which is known for its interaction with various receptors.

- Neurotransmitter Modulation : Diethylamine derivatives have been shown to influence neurotransmitter release and uptake, particularly in dopaminergic and serotonergic systems.

- Antioxidant Activity : The methylthio group may contribute to antioxidant properties, potentially reducing oxidative stress in cellular environments.

In Vitro Studies

In vitro studies have demonstrated several biological effects of this compound:

- Cell Viability : Research indicates that this compound can influence cell viability in various cancer cell lines. For instance, studies show that it can induce apoptosis in non-small cell lung cancer cells through ER stress pathways, suggesting a potential therapeutic application in oncology .

- Cytotoxicity : In a study involving human liver carcinoma cells, this compound exhibited dose-dependent cytotoxic effects, with IC50 values indicating significant potency at lower concentrations .

In Vivo Studies

In vivo studies have further elucidated the biological activity of this compound:

- Toxicological Assessments : Long-term exposure studies in animal models have shown that high concentrations can lead to respiratory distress and organ-specific toxicity, particularly affecting the liver and lungs .

- Pharmacokinetics : The compound undergoes significant metabolism, with metabolic pathways involving oxidation and conjugation being predominant. This impacts its bioavailability and therapeutic efficacy.

Summary of Biological Activities

Case Studies

-

Case Study on Cancer Treatment :

A study investigated the effects of this compound on non-small cell lung cancer (NSCLC). Results indicated that treatment led to significant tumor regression in xenograft models, with mechanisms involving ER stress-induced apoptosis. -

Toxicological Profile :

An extensive toxicological assessment was performed where rats were exposed to varying concentrations of the compound over two years. Findings revealed significant weight loss and respiratory issues at higher concentrations, underscoring the need for careful dosage considerations in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.